molecular formula C17H31N3O3 B4963947 1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine

1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine

Cat. No. B4963947
M. Wt: 325.4 g/mol
InChI Key: BOWLJZDXGCXUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine involves the modulation of dopamine and serotonin receptors in the brain. It has been shown to act as an agonist at certain dopamine and serotonin receptor subtypes, leading to increased neurotransmitter release and subsequent changes in neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine are complex and depend on the specific receptor subtypes that it interacts with. It has been shown to have both stimulatory and inhibitory effects on neuronal activity, and may also modulate other neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine in lab experiments is its high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, its complex mechanism of action and potential off-target effects may also make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine. Some possible areas of investigation include its effects on other neurotransmitter systems in the brain, its potential therapeutic applications for neurological and psychiatric disorders, and the development of more selective and potent analogs of this compound.
In conclusion, 1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its high affinity for dopamine and serotonin receptors makes it a useful tool for studying the role of these neurotransmitters in the brain, but its complex mechanism of action and potential off-target effects may also present challenges for experimental interpretation. Future research on this compound may focus on its effects on other neurotransmitter systems, potential therapeutic applications, and the development of more selective and potent analogs.

Synthesis Methods

The synthesis of 1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine involves the reaction of 1-(methoxyacetyl)-4-piperidinone with 1-ethylpiperazine in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for dopamine and serotonin receptors, making it a useful tool for studying the role of these neurotransmitters in the brain.

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[1-(2-methoxyacetyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-3-18-10-12-20(13-11-18)16(21)5-4-15-6-8-19(9-7-15)17(22)14-23-2/h15H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWLJZDXGCXUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine

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